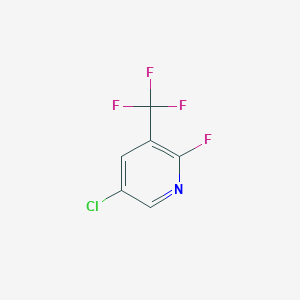

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKWUFVIEULBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630081 | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-96-7 | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

A Note on Nomenclature: This guide focuses on the chemical intermediate identified by CAS Number 72537-17-8 . While the topic requested was "5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine," comprehensive database searches have confirmed that the correct and universally recognized IUPAC name for this CAS number is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . This document will proceed using the correct nomenclature for scientific accuracy.

Introduction: A Cornerstone Building Block in Modern Chemistry

In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated building blocks are indispensable tools. Among these, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine stands out as a highly versatile and valuable intermediate.[1] Its strategic arrangement of three distinct halogen-containing functional groups on a pyridine scaffold—a chloro group, a fluoro group, and a potent trifluoromethyl (TFM) group—provides a unique combination of reactivity, stability, and physicochemical properties.

The trifluoromethyl group is a bioisostere for a methyl group but with significantly higher electronegativity, which can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The chlorine and fluorine atoms on the pyridine ring serve as versatile synthetic handles, allowing for selective, regiocontrolled reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling, and metallation. This multi-functional nature makes 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine a sought-after precursor for constructing complex, high-value molecules.[3][4] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for professionals in research and development.

Physicochemical & Structural Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in synthesis. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a colorless to light-colored liquid at room temperature, characterized by the properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 72537-17-8 | [5][6] |

| Molecular Formula | C₆H₂ClF₄N | [5][6] |

| Molecular Weight | 199.53 g/mol | [5][7] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | 16-20 °C (lit.) | [5][8] |

| Boiling Point | 50-55 °C at 11 mmHg (lit.) | [5][8] |

| Density | 1.524 g/mL at 25 °C (lit.) | [5][8] |

| Refractive Index (n20/D) | 1.433 (lit.) | [5][8] |

| SMILES String | Fc1ncc(cc1Cl)C(F)(F)F | [5] |

| InChI Key | GDSROTVTTLUHCO-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing Insights

The industrial production of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and related compounds relies heavily on halogen exchange (Halex) reactions, starting from more readily available polychlorinated precursors. The most common pathway involves the fluorination of a trichloromethylpyridine derivative.[4][9]

Core Synthetic Strategy: Halogen Exchange

The primary method involves a two-stage halogen exchange on a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Trifluoromethylation: The -CCl₃ group is converted to a -CF₃ group using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).

-

Ring Fluorination: A chlorine atom on the pyridine ring (at the C2 position) is selectively exchanged for a fluorine atom.

A patented method describes preparing the target compound by reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the liquid phase without a catalyst at high temperatures and pressures.[10] An alternative approach involves the fluorination of 2,3-dichloro-5-trifluoromethylpyridine using fluoride salts like CsF or KF in a polar aprotic solvent.[8]

Caption: General synthetic workflow for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Nucleophilic Fluorination

The following protocol is a representative example based on established methodologies for selective nucleophilic substitution on chloropyridines.[8]

Objective: To synthesize 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Cesium fluoride (CsF) or Spray-dried Potassium Fluoride (KF) (1.5 - 2.5 eq)

-

Anhydrous dimethyl sulfoxide (DMSO) or Sulfolane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, thermometer, magnetic stirrer)

Procedure:

-

Inert Atmosphere: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Purge the system with inert gas.

-

Charge Reagents: To the flask, add anhydrous DMSO, 2,3-dichloro-5-(trifluoromethyl)pyridine, and cesium fluoride.

-

Causality Note: A polar aprotic solvent like DMSO is crucial. It effectively solvates the cation (Cs⁺) while leaving the fluoride anion (F⁻) highly reactive and nucleophilic. Cesium fluoride is often preferred over other alkali fluorides due to its higher solubility and reactivity.

-

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Causality Note: Elevated temperatures are required to overcome the activation energy for the SNAr reaction. The C2 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent C3-chloro substituent.

-

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[11]

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine makes it a valuable precursor for a wide range of biologically active molecules.[9]

Role as a Key Synthetic Intermediate

The reactivity of the C2-fluoro and C3-chloro positions can be selectively exploited. The C2-F bond is highly susceptible to displacement by N-, O-, and S-nucleophiles via SNAr reaction, while the C3-Cl bond can be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity allows for stepwise and controlled elaboration of the pyridine core.

This compound is a key intermediate in the synthesis of novel fungicides and herbicides.[3][11] For example, it is a precursor to the fungicide Fluopyram, where the pyridine core is central to the molecule's efficacy.

Caption: Role as a versatile intermediate in multi-step synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is critical. It is classified as a flammable liquid and causes skin and serious eye irritation.[5][7]

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [5][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5][7] |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5] Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Ground/bond container and receiving equipment.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The storage class is 3: Flammable liquids.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined reactivity and the powerful electronic properties imparted by its substituents provide chemists with a reliable and versatile platform for innovation. From protecting crops to forming the core of next-generation pharmaceuticals, its importance as a high-value building block is firmly established and will undoubtedly continue to grow as new synthetic challenges emerge.

References

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. PubChem. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 264-276. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

Sources

- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chlor-2-fluor-5-(trifluormethyl)pyridin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-Depth Technical Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a critical fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and applications, grounding our discussion in established scientific principles and field-proven insights.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Effects such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity are highly sought after in the design of novel pharmaceuticals and agrochemicals.[1][2] Trifluoromethylpyridine (TFMP) derivatives, in particular, have become indispensable structural motifs in modern chemistry.[1][3]

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS No. 71701-96-7) is a prime example of a strategically functionalized pyridine ring.[4][5] The distinct electronic nature and position of the chloro, fluoro, and trifluoromethyl groups offer a versatile platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex, high-value molecules.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a liquid at room temperature with a distinct set of properties crucial for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₄N | [6][7] |

| Molecular Weight | 199.53 g/mol | [6][7] |

| CAS Number | 71701-96-7 (Note: Some sources cite 72537-17-8 for a positional isomer) | [5] |

| Appearance | Liquid | [6] |

| Density | 1.524 g/mL at 25 °C | [6][8] |

| Boiling Point | 50-55 °C at 11 mmHg | [6][8] |

| Melting Point | 16-20 °C | [6][8] |

| Refractive Index (n20/D) | 1.433 | [6][8] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |

Synthesis and Purification

The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogen exchange (HALEX) reactions on more readily available polychlorinated precursors. The primary route involves the selective fluorination of a trichloromethyl group and subsequent fluorine-chlorine exchange on the pyridine ring.

Core Synthesis Pathway: Halogen Exchange

A common industrial method starts with 2,3-dichloro-5-(trichloromethyl)pyridine. The process involves a two-stage fluorination, often with anhydrous hydrogen fluoride (HF), which is both a reagent and a solvent.

A generalized reaction scheme is as follows:

-

Trifluoromethylation: The -CCl₃ group is converted to a -CF₃ group. This step requires harsh conditions and often a catalyst.

-

Fluoro-de-chlorination: A chlorine atom on the pyridine ring is selectively replaced by a fluorine atom.

A patented method describes the preparation from 2,3-dichloro-5-(trichloromethyl)pyridine by reacting it with anhydrous hydrogen fluoride in the liquid phase at elevated temperature and pressure, without a catalyst.[9]

Caption: Post-synthesis workflow for purification and analytical validation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the distilled product and confirm the molecular weight (m/z = 199.53).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most informative technique. It will show a signal for the -CF₃ group and another for the fluorine atom on the ring, with characteristic couplings.

-

¹H NMR: Will show two distinct signals in the aromatic region for the two protons on the pyridine ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for C-F, C-Cl, and aromatic C-N stretching vibrations.

Applications in Drug Discovery and Agrochemicals

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is not an end product but a high-value intermediate. Its strategically placed functional groups allow for selective, sequential reactions (e.g., nucleophilic aromatic substitution at the chloro- or fluoro-positions), making it a cornerstone for building complex molecular architectures. [4]

-

Agrochemicals: Trifluoromethylpyridine derivatives are integral to many modern pesticides, herbicides, and fungicides due to their enhanced efficacy and stability. [1][3]For example, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for the fungicide Fluazinam and the herbicide Haloxyfop. [1][2]* Pharmaceuticals: The TFMP moiety is present in numerous approved drugs and clinical candidates. [2]The unique properties imparted by the trifluoromethyl group can lead to improved drug potency and pharmacokinetic profiles. [10]This building block is valuable for creating libraries of novel compounds for screening in drug discovery programs. For instance, the antiviral drug Doravirine's synthesis starts from a related trifluoromethylpyridine derivative. [10]

Safety, Handling, and Storage

Proper handling of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is essential due to its hazardous properties. Always consult the latest Safety Data Sheet (SDS) before use. [11][12]

-

Hazards:

-

Flammable: It is a flammable liquid and vapor. [7][13]Keep away from heat, sparks, and open flames. [12] * Irritant: Causes serious eye irritation and skin irritation. [7][13] * Respiratory Irritant: May cause respiratory irritation. [7][12]* Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles or a face shield, and flame-retardant lab coats. [11][12] * Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [11][14]* Handling:

-

Use non-sparking tools and take precautionary measures against static discharge. [11][13] * Ground and bond containers when transferring material. [13]* Storage:

-

Store in a cool, well-ventilated place. [13] * Keep the container tightly closed in a dry place.

-

Conclusion

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a testament to the power of fluorine chemistry in creating advanced materials. Its unique combination of reactive sites on a stable pyridine core provides chemists with a powerful tool for the synthesis of next-generation pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in research and development.

References

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075. PubChem. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

-

The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

- Preparation of (trifluoromethyl)pyridines. Google Patents.

-

5-chloro-2-(trifluoromethyl)pyridine (C6H3ClF3N). PubChemLite. Available at: [Link]

-

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. Chemsrc. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine Spectra. SpectraBase. Available at: [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 9. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine chemical formula

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8), a critical fluorinated building block in modern chemistry. The document details its physicochemical properties, industrial synthesis protocols, key chemical reactivity, and applications, with a focus on its role in drug discovery and agrochemical development. Methodologies are presented with an emphasis on the underlying scientific principles, and safety protocols are outlined to ensure proper handling. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced heterocyclic intermediates.

Introduction and Strategic Importance

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its substituents: a chlorine atom amenable to cross-coupling reactions, a highly activated fluorine atom prime for nucleophilic aromatic substitution (SNAr), and an electron-withdrawing trifluoromethyl group that modulates the electronic properties of the heterocyclic core. This trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell permeability of target molecules.

It is important to clarify the nomenclature. While the query was for "5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine," the widely available and referenced isomer is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine , corresponding to CAS number 72537-17-8.[1][2][3] This guide will focus exclusively on this latter, commercially significant compound. The unique arrangement of its functional groups allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of compounds for biological screening.

Physicochemical and Structural Profile

The fundamental properties of a chemical reagent dictate its handling, reaction conditions, and purification strategies. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a colorless to nearly colorless liquid at room temperature.[2][4] A detailed summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | [3] |

| CAS Number | 72537-17-8 | [1][2][3] |

| Molecular Formula | C₆H₂ClF₄N | [2][3][5] |

| Molecular Weight | 199.53 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Melting Point | 16-20 °C | [1][2] |

| Boiling Point | 50-55 °C @ 11 mmHg | [1][2] |

| Density | 1.524 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.433 | [1][2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| SMILES String | Fc1ncc(cc1Cl)C(F)(F)F | [2] |

| InChI Key | GDSROTVTTLUHCO-UHFFFAOYSA-N | [2][3] |

Industrial Synthesis: Halogen Exchange Reaction

The commercial viability of any building block depends on an efficient and scalable synthesis route. One established method for producing 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine involves a liquid-phase halogen exchange (HALEX) reaction starting from 2,3-dichloro-5-(trichloromethyl)pyridine.[6] This process is noteworthy for its use of anhydrous hydrogen fluoride (HF) in the absence of a catalyst, which simplifies product purification.[6]

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via a catalyst-free HALEX reaction.

Step-by-Step Synthesis Protocol

This protocol is adapted from the principles described in the patent literature.[6]

-

Reactor Preparation: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy-C) is charged with the starting material, 2,3-dichloro-5-(trichloromethyl)pyridine. The reactor must be equipped with a mechanical stirrer, thermometer, and pressure gauge.

-

Reagent Addition: Anhydrous hydrogen fluoride (at least a stoichiometric amount) is carefully added to the reactor. The use of anhydrous HF is critical as it serves as both the fluorine source and a strong acid to facilitate the reaction.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 170°C and 200°C.[6] The pressure is maintained at or above 200 psig (approx. 13.8 bar) to keep the reactants in the liquid phase.[6]

-

Monitoring and Completion: The reaction is monitored by analyzing aliquots (if possible) or run for a predetermined time until the conversion is complete. The high temperature and pressure are necessary to overcome the activation energy for the simultaneous exchange of chlorine atoms on both the pyridine ring and the trichloromethyl group.

-

Work-up and Isolation: After cooling and carefully venting the reactor, the crude product is isolated. Purification is typically achieved through distillation, taking advantage of the product's defined boiling point.[1][2]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine stems from the differential reactivity of its halogen substituents. This allows for a programmed, stepwise approach to molecular elaboration.

-

C2-Fluorine (SNAr): The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution. This is due to the powerful electron-withdrawing effects of both the adjacent ring nitrogen and the trifluoromethyl group at the C5 position. This site is the preferred point of attack for nucleophiles such as amines, alkoxides, and thiolates, enabling the straightforward introduction of diverse functional groups.

-

C3-Chlorine (Cross-Coupling): The chlorine atom at the C3 position is less activated towards SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

This orthogonal reactivity is a key advantage, as a chemist can first perform a nucleophilic substitution at the C2 position and subsequently use the C3 chlorine for a cross-coupling reaction, or vice versa, with high selectivity.

Reactivity Sites Diagram

Sources

- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis.[1] Its strategic trifunctionalization, featuring chloro, fluoro, and trifluoromethyl groups on the pyridine ring, offers a unique combination of reactivity and physicochemical properties. This makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group, a common motif in many active pharmaceutical ingredients, can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, its safe handling, and its applications in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its effective use in a laboratory setting. The key physicochemical properties of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 72537-17-8 | |

| Molecular Formula | C₆H₂ClF₄N | |

| Molecular Weight | 199.53 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Melting Point | 16-20 °C | |

| Boiling Point | 50-55 °C at 11 mmHg | |

| Density | 1.524 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Below are the key spectral features of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and trifluoromethyl substituents. For a similar compound, 2-chloro-5-(trifluoromethyl)pyridine, the aromatic protons appear at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the ring carbons will be influenced by the electronegative substituents.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two signals: one for the fluorine atom attached to the pyridine ring and another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group in similar pyridine derivatives typically appears around -66 to -68 ppm relative to CFCl₃.[7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (199.53 g/mol ). The fragmentation pattern will be characteristic of the molecule's structure, with potential losses of Cl, F, and CF₃ fragments.[8]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C-N bonds within the molecule, as well as the aromatic C-H and C=C stretching and bending vibrations. The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the 1100-1300 cm⁻¹ region.[9]

Safety and Handling

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a flammable liquid and vapor and should be handled with appropriate safety precautions. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Hazard Classifications:

-

Flammable liquids, Category 3

-

Skin irritation, Category 2

-

Eye irritation, Category 2

-

Specific target organ toxicity – single exposure, Category 3 (Respiratory system)

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Chemical Reactivity and Applications

The unique arrangement of functional groups in 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine makes it a versatile substrate for a variety of chemical transformations. The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, while the pyridine nitrogen can be involved in quaternization reactions.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical and agrochemical compounds.[10][11][12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. This protocol is based on established methodologies for similar heterocyclic chlorides and serves as a robust starting point for the use of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in such reactions.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Sources

- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. tcichemicals.com [tcichemicals.com]

Navigating the Physicochemical Landscape of Chloro-Fluoro-Trifluoromethyl Pyridines: A Technical Guide to Melting Point Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the crucial physicochemical property of the melting point for the substituted pyridine, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of specific data for this particular isomer. However, extensive information is available for its structural isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS Number: 72537-17-8) . This guide will focus on the well-documented properties of this commercially available isomer, while also addressing the critical importance of isomeric specificity in chemical research and development.

The subtle shift in the positions of the chloro and trifluoromethyl groups on the pyridine ring significantly influences the molecule's physical and chemical characteristics. Therefore, it is imperative for researchers to verify the precise isomer used in their experiments to ensure the accuracy and reproducibility of their results.

Physicochemical Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

This halogenated pyridine derivative is a key fluorinated building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its properties are well-documented in numerous chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| CAS Number | 72537-17-8 | |

| Molecular Formula | C₆H₂ClF₄N | [2] |

| Molecular Weight | 199.53 g/mol | [2] |

| Melting Point | 16-20 °C (literature) | [1] |

| Boiling Point | 50-55 °C at 11 mmHg (literature) | [1] |

| Density | 1.524 g/mL at 25 °C (literature) | [1] |

| Refractive Index | n20/D 1.433 (literature) | [1] |

| Appearance | Colorless to almost colorless clear liquid |

The reported melting point range of 16-20 °C indicates that 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine exists as a liquid at standard room temperature (around 25 °C). This is a critical consideration for its handling, storage, and use in synthetic reactions.

The Significance of Isomerism

The initial query for "5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine" highlights a crucial concept in organic chemistry: constitutional isomerism. Isomers are molecules that have the same molecular formula but a different arrangement of atoms. The distinct placement of the chloro and trifluoromethyl substituents on the pyridine ring in the 3,5- versus the 5,3- positions leads to different molecular geometries, dipole moments, and intermolecular forces. These differences, in turn, result in unique physicochemical properties, including melting and boiling points, solubility, and reactivity.

The lack of readily available data for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine suggests it may be a less common or less synthetically accessible isomer compared to its 3-chloro-5-(trifluoromethyl) counterpart. Researchers intending to work with this class of compounds should exercise diligence in confirming the identity and purity of their starting materials through rigorous analytical characterization.

Experimental Determination of Melting Point: A Validated Protocol

The melting point of a compound is a fundamental physical property used for identification and as an indicator of purity. For a crystalline solid, a sharp melting point range (typically 0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range. Given that 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a melting point near room temperature, a carefully controlled cooling and heating apparatus would be necessary for an accurate determination.

Principle

The capillary melting point method is a standard technique for determining the melting point of a solid.[3] A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate.[4] The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[5]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If the substance is a liquid at room temperature, it must first be solidified by cooling. This can be achieved using an ice bath or a cryo-cooling system.

-

Place a small amount of the solidified, powdered sample onto a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4][5]

-

-

Melting Point Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.

-

For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.[5]

-

Observe the sample closely through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[5]

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the clear point).[4][5]

-

The recorded temperature range is the melting point of the substance.

-

Self-Validating System and Causality

This protocol incorporates a self-validating system. The sharpness of the melting point range provides immediate feedback on the purity of the sample. A broad melting range suggests the presence of impurities, prompting the researcher to consider further purification steps, such as recrystallization or chromatography. The choice of a slow heating rate is critical; a rapid temperature increase can lead to an erroneously high and broad melting point reading due to a lag in heat transfer from the block to the sample and the thermometer.

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

Caption: A flowchart outlining the key steps for accurate melting point determination.

Applications and Importance in Research and Development

Trifluoromethylpyridines are a significant class of compounds in the agrochemical and pharmaceutical industries.[6][7] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, leading to improved biological activity. The chloro and fluoro substituents provide additional handles for synthetic modification and can influence the binding of the molecule to its biological target.

Accurate determination of the melting point is a critical first step in the characterization of any new synthetic compound or intermediate, including derivatives of trifluoromethylpyridine. It provides a quick and cost-effective assessment of purity and identity, which is essential before proceeding with more complex and expensive analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[8][9]

References

-

University of Calgary. Melting point determination. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. [Link]

-

Reddy, S. S., & Meena, S. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ACS Omega, 5(33), 20959-20973. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55117. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

-

Tyagi, P., & Kumar, A. Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

- Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

From Beakers to Microscopes. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, 5G - C2671-5G. [Link]

Sources

- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. mt.com [mt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

Technical Guide: Physicochemical Properties and Boiling Point Determination of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. The document details its physicochemical properties, with a primary focus on its boiling point. A thorough, step-by-step protocol for the experimental determination of the boiling point is presented, underpinned by the scientific principles governing phase transitions. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require accurate physical data and reliable experimental methods for handling and characterizing complex heterocyclic compounds.

Introduction

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a substituted pyridine ring, a core structure in many agrochemicals and pharmaceuticals.[1] The unique combination of chloro, fluoro, and trifluoromethyl substituents imparts specific electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, making trifluoromethylated pyridines valuable building blocks in medicinal chemistry.[2][3]

Accurate knowledge of the boiling point is fundamentally important for several reasons:

-

Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on boiling point differences.

-

Reaction Condition Design: Understanding a compound's boiling point is crucial for selecting appropriate solvents and setting reaction temperatures to avoid unintended evaporation or decomposition.

-

Safety and Handling: The boiling point is a key parameter in safety assessments, influencing volatility, flammability, and appropriate storage conditions.

-

Compound Identification: While not definitive alone, the boiling point is a critical physical constant used in conjunction with spectroscopic data to confirm the identity and purity of a substance.[4]

This guide will provide the available data for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine and detail a robust method for its experimental verification.

Compound Identification and Properties

It is critical to distinguish 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine from its isomers, as they possess different physical properties. For instance, the isomeric compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) has a reported boiling point of 50-55 °C at a reduced pressure of 11 mmHg.[5][6]

Chemical Structure and Identifiers

-

IUPAC Name: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

-

Chemical Structure:

Physicochemical Data

The known physical and chemical properties of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine are summarized in the table below. This data is essential for both theoretical and practical applications in the laboratory.

| Property | Value | Source(s) |

| Boiling Point | 164.6 °C at 760 mmHg | [7] |

| Molecular Weight | 199.53 g/mol | [7][8] |

| Molecular Formula | C₆H₂ClF₄N | [7][8] |

| CAS Number | 71701-96-7 | [7][8][9] |

Note: The boiling point is a literature value and should be confirmed experimentally for high-purity samples.

Scientific Principles of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure exerted on the liquid by the surrounding atmosphere.[4] At this temperature, the liquid undergoes a phase transition to a gas.

Several molecular factors influence the boiling point:

-

Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) require more energy to overcome, resulting in a higher boiling point. The highly electronegative fluorine and chlorine atoms, along with the nitrogen in the pyridine ring, create significant dipole moments in 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, leading to strong dipole-dipole interactions.

-

Molecular Weight: Generally, as molecular weight increases, London dispersion forces become stronger, leading to a higher boiling point.

-

Molecular Shape: A more linear or less branched molecule has a larger surface area, allowing for greater intermolecular contact and stronger dispersion forces, which typically raises the boiling point.

-

External Pressure: The boiling point is pressure-dependent. A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower boiling point temperature.[4] Conversely, a higher external pressure necessitates a higher temperature to reach the boiling point.

Experimental Determination of Boiling Point

The following protocol describes the distillation method for determining the boiling point of a liquid sample such as 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This method is suitable when a sufficient quantity of the compound (at least 5 mL) is available and also serves as a purification step.[10]

Required Apparatus and Reagents

-

Round-bottom flask (25 or 50 mL)

-

Distillation head (still head) with a port for a thermometer

-

Liebig condenser

-

Receiving flask (e.g., Erlenmeyer or round-bottom flask)

-

Calibrated thermometer (-10 to 200 °C range)

-

Heating mantle or sand bath with a magnetic stirrer

-

Boiling chips or a magnetic stir bar

-

Clamps and stands to secure the apparatus

-

Sample of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (>5 mL)

-

Barometer to record atmospheric pressure

Experimental Workflow Diagram

The logical flow of the boiling point determination via distillation is outlined below.

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Protocol

-

Apparatus Assembly:

-

Securely clamp the round-bottom flask over the heating mantle.

-

Add approximately 5-10 mL of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine and a few boiling chips or a magnetic stir bar to the flask. This is crucial to ensure smooth boiling and prevent bumping.

-

Fit the distillation head onto the flask. Ensure all glass joints are snug.

-

Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This positioning is critical for an accurate reading of the vapor temperature.[10]

-

Attach the Liebig condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower water inlet to the cold water tap and lead the upper outlet to a drain.

-

Place the receiving flask at the end of the condenser to collect the distillate.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.

-

Begin heating the sample gently. If using a stir bar, start the magnetic stirrer.

-

Observe the liquid as it begins to boil. A reflux ring of condensate will rise up the flask and into the distillation head.

-

The temperature on the thermometer will rise and should stabilize as the vapor continuously bathes the thermometer bulb.

-

Record the temperature when it has remained constant for at least one minute while a steady rate of distillation (e.g., 1-2 drops per second) is maintained. This stable temperature is the observed boiling point.

-

-

Data Recording and Correction:

-

Record the atmospheric pressure from a laboratory barometer.

-

If the atmospheric pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.

-

Safety and Handling Precautions

-

Hazard Classification: The isomer is classified as a flammable liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[11]

-

Handling: Keep the compound away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Ground the container and receiving equipment to prevent static discharge.[11]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water. If irritation occurs, get medical advice.[11]

-

In case of inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Conclusion

The boiling point of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a key physicochemical parameter, reported in the literature as 164.6 °C at 760 mmHg .[7] This value reflects the strong intermolecular forces imparted by its multiple halogen substituents and the pyridine nitrogen. For research and development purposes, it is best practice to experimentally verify this value using a standardized method, such as the distillation protocol detailed in this guide. Adherence to rigorous experimental technique and safety protocols is paramount when handling this and similar chemical reagents.

References

-

(Guidechem)

-

(Alfa Aesar)

-

(Sigma-Aldrich)

-

(ChemicalBook)

-

(ChemicalBook)

-

(Matrix Scientific)

-

(PubChem)

-

(BLD Pharm)

-

(ChemicalBook)

-

(ChemicalBook)

-

(TCI Chemicals)

-

(Echemi)

-

(Royal Society of Chemistry)

-

(SlideShare)

-

(ResearchGate)

-

(Google Patents)

-

(PMC)

-

(Chemistry LibreTexts)

-

(Daken Chem)

-

(Lab Alley)

-

(MDPI)

-

(PubChem)

-

(Organic Syntheses)

-

(PMC)

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 6. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 7. 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine CAS#: 71701-96-7 [m.chemicalbook.com]

- 9. 71701-96-7|5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Characterization of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a critical fluorinated building block in modern medicinal chemistry. Recognizing the pivotal role of precise physicochemical data in drug development, this document centers on the density of the compound. It furnishes the established literature value and presents a rigorous, field-proven experimental protocol for its independent verification. This guide is intended for researchers, chemists, and pharmaceutical scientists, offering both foundational data and practical methodologies to ensure accuracy, reproducibility, and safety in the laboratory.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

Substituted pyridines are a cornerstone of pharmaceutical development, forming the core scaffold of numerous therapeutic agents. The introduction of fluorine and trifluoromethyl groups, as seen in 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, imparts unique and highly desirable properties to parent molecules. These include enhanced metabolic stability, increased membrane permeability, and modulated pKa values, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 72537-17-8), also known by its IUPAC name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, is a versatile intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1] A precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for robust and scalable chemical synthesis, formulation, and manufacturing.

Density, a measure of mass per unit volume, is a critical parameter that influences reaction kinetics, process scale-up, and the ultimate dosage form of an active pharmaceutical ingredient (API).[2][3] Inaccurate density values can lead to significant errors in reagent stoichiometry, process modeling, and quality control. This guide provides the definitive density value for this compound and establishes a gold-standard protocol for its experimental determination, empowering researchers to proceed with confidence.

Physicochemical Profile

A thorough characterization of a chemical entity is foundational to its application. The key physicochemical properties of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine have been compiled from authoritative sources and are presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | PubChem[4] |

| CAS Number | 72537-17-8 | Sigma-Aldrich |

| Molecular Formula | C₆H₂ClF₄N | Sigma-Aldrich |

| Molecular Weight | 199.53 g/mol | PubChem[4] |

| Density | 1.524 g/mL at 25 °C | Sigma-Aldrich, ChemicalBook[5] |

| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals[2] |

| Boiling Point | 50-55 °C at 11 mmHg | Sigma-Aldrich |

| Melting Point | 16-20 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.433 | ChemicalBook[5] |

| Flash Point | 52 °C (125.6 °F) - closed cup | Sigma-Aldrich |

Experimental Determination of Density

While a literature value for density is available, independent verification is often a necessary step in internal quality control and for high-precision applications. The following protocol describes the determination of liquid density using a glass pycnometer, a method renowned for its high accuracy.

Principle of Pycnometry

Pycnometry is a gravimetric method that provides a highly accurate determination of a substance's density. The principle relies on the precise measurement of the mass of a known, calibrated volume of the liquid. By determining the mass of the empty pycnometer, the mass of the pycnometer filled with a reference liquid (typically deionized water), and finally the mass of the pycnometer filled with the sample liquid, the density of the sample can be calculated with high precision. This method is self-validating as the initial calibration with water confirms the integrity of the glassware and the balance.

Materials and Equipment

-

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (Sample)

-

Deionized water, Type I (Reference Liquid)

-

Acetone or Ethanol (for cleaning)

-

Gay-Lussac Pycnometer (10 mL or 25 mL, with calibrated volume)

-

Analytical Balance (4-decimal place readability, e.g., 0.0001 g)

-

Calibrated Thermometer or Temperature Probe

-

Water Bath with temperature control (±0.1 °C)

-

Lint-free wipes

-

Pasteur pipettes

Step-by-Step Protocol

Part A: Calibration of the Pycnometer Volume

-

Cleaning & Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by rinsing with deionized water. Dry the pycnometer completely in an oven at a moderate temperature (e.g., 80 °C) and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Filling with Water: Fill the pycnometer with deionized water that has been equilibrated to a precise temperature (e.g., 25.0 °C) using the water bath. Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Equilibration & Weighing: Place the filled pycnometer in the temperature-controlled water bath (set to 25.0 ± 0.1 °C) for at least 20 minutes to ensure thermal equilibrium. Carefully remove the pycnometer, wipe the exterior dry with a lint-free wipe, and weigh it. Record this mass as m₂.

-

Calculation of Volume: Calculate the mass of the water (m_water = m₂ - m₁). Using the known density of water (ρ_water) at the measurement temperature (e.g., 0.997047 g/mL at 25.0 °C), calculate the precise volume of the pycnometer (V_pyc) using the formula: V_pyc = m_water / ρ_water. Repeat this calibration at least twice to ensure reproducibility.

Part B: Measurement of Sample Density 6. Sample Preparation: Ensure the pycnometer is clean and completely dry as in Step 1. 7. Filling with Sample: Fill the dry pycnometer with the 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine sample. Insert the stopper, allowing excess liquid to escape. 8. Equilibration & Weighing: Equilibrate the filled pycnometer to 25.0 ± 0.1 °C in the water bath for 20 minutes. Carefully dry the exterior and weigh the pycnometer. Record this mass as m₃. 9. Calculation of Sample Density: Calculate the mass of the sample (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then calculated using the calibrated volume: ρ_sample = m_sample / V_pyc. 10. Replication: For statistical validity, perform the entire measurement (Steps 6-9) in triplicate.

Safety Precautions

-

Always handle 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes and prevent inhalation of vapors.

-

Consult the Safety Data Sheet (SDS) before handling the compound.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the density of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.

Sources

- 1. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | TCI AMERICA [tcichemicals.com]

- 3. CAS 72600-67-0 | 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

Spectroscopic Analysis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and lipophilic properties, making it a valuable building block in the synthesis of novel compounds. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this elucidation.

This technical guide offers a detailed exploration of the spectroscopic signature of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. As a Senior Application Scientist, the following sections will not only present the expected spectroscopic data but also delve into the underlying principles and experimental considerations, providing a comprehensive resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine presents a fascinating case for spectroscopic analysis. The pyridine ring's aromaticity is perturbed by the presence of four distinct substituents, leading to a unique and predictable spectral fingerprint. This guide will focus on the most common and informative analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy is based on the principle that protons (¹H nuclei) in a magnetic field can absorb radiofrequency energy at specific frequencies.[1] These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton.[2] Shielded protons, surrounded by higher electron density, resonate at lower chemical shifts (upfield), while deshielded protons, near electron-withdrawing groups, resonate at higher chemical shifts (downfield).[2] Furthermore, the interaction of the magnetic fields of neighboring, non-equivalent protons leads to signal splitting (multiplicity), which provides information about the number of adjacent protons.[3]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard ¹H NMR spectrum of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine would be acquired using the following protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.[4] Shim the magnetic field to achieve a high degree of homogeneity, resulting in sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]

Predicted ¹H NMR Data and Interpretation:

Due to the substitution pattern of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, the molecule possesses two aromatic protons. Their expected chemical shifts and multiplicities are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | ~2-3 Hz (⁴JHF), ~1-2 Hz (⁵JHH) |

| H-6 | 8.3 - 8.7 | Doublet (d) | ~1-2 Hz (⁵JHH) |

Causality Behind the Predictions:

-

H-6: This proton is situated between a nitrogen atom and a carbon bearing a chlorine atom, both of which are electron-withdrawing. This deshielding environment will push its chemical shift significantly downfield. It is expected to appear as a doublet due to coupling with H-4 (a five-bond coupling, ⁵JHH).

-

H-4: This proton is adjacent to the trifluoromethyl group, a very strong electron-withdrawing group, which will also cause a downfield shift, though likely less pronounced than for H-6. It will be split into a doublet by H-6 (⁵JHH) and will also exhibit a smaller coupling to the fluorine atom at position 2 (a four-bond coupling, ⁴JHF), resulting in a doublet of doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy probes the ¹³C isotope of carbon, which has a much lower natural abundance (~1.1%) and a weaker magnetic moment than protons. This results in a less sensitive technique requiring more concentrated samples or longer acquisition times. However, the chemical shift range for ¹³C is much wider (~200 ppm) than for ¹H, leading to less signal overlap. In standard broadband-decoupled ¹³C NMR spectra, all carbon signals appear as singlets, as the coupling to protons is removed.

Experimental Protocol: Acquiring a Broadband-Decoupled ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

-

Acquisition: A significantly higher number of scans (e.g., 1024 or more) is typically necessary. A relaxation delay is crucial, especially for quaternary carbons, to ensure accurate signal integration, although routine spectra are often not quantitative.[6] Broadband proton decoupling is applied during acquisition.

-

Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) is used for chemical shift referencing.[7]

Predicted ¹³C NMR Data and Interpretation:

The molecule has six unique carbon atoms, and each is expected to produce a distinct signal in the ¹³C NMR spectrum. The presence of fluorine will cause C-F coupling, which will split the signals of nearby carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 155 - 165 | Doublet (¹JCF) |

| C-3 | 120 - 130 (q) | Quartet of doublets (²JCF, ²JCCF) |

| C-4 | 135 - 145 | Doublet (³JCF) |

| C-5 | 125 - 135 | Singlet |

| C-6 | 145 - 155 | Singlet |

| -CF₃ | 115 - 125 (q) | Quartet (¹JCF) |

Causality Behind the Predictions:

-

C-2: Directly bonded to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a large one-bond coupling constant (¹JCF).

-

C-3: This carbon is attached to the trifluoromethyl group and is also influenced by the adjacent fluorine. Its signal will be split into a quartet by the three fluorine atoms of the CF₃ group and a doublet by the fluorine at C-2.

-

C-4, C-5, C-6: These aromatic carbons will appear in the typical range for substituted pyridines. C-4 will show a smaller three-bond coupling to the fluorine at C-2 (³JCF). C-5, bonded to chlorine, and C-6 will likely appear as singlets in a standard broadband-decoupled spectrum.

-

-CF₃: The carbon of the trifluoromethyl group will be strongly deshielded and will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF).

Part 2: Mass Spectrometry (MS)